2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Description
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with an ethyl group at the 2-position and a carboxylic acid group at the 7-position, with hydrochloride salt formation. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in kinase inhibition and receptor modulation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHGBTNHJGJEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=CC(=C2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the condensation of 2,3-diaminopyridine with various carboxylic acid derivatives. A common method includes the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group . The cyclization process is often facilitated by heating with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solid acid catalysts such as Al3±exchanged K10 clay, which allows for efficient and scalable synthesis . The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the imidazole ring act as nucleophilic centers, enabling reactions with electrophiles. For example:
-
Reaction with alkyl halides : The ethyl group can undergo further alkylation under basic conditions.
-
Conditions : K₂CO₃, DMF, 60°C, 6–8 hours.
-
Mechanism : Deprotonation of the imidazole nitrogen followed by SN2 attack on the alkyl halide.
-
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 2-Ethyl-1-methylimidazo[4,5-b]pyridine derivative | 65–72% |
Electrophilic Aromatic Substitution
The aromatic pyridine ring undergoes electrophilic substitution at electron-rich positions. Key reactions include:
-
Nitration :
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO₃ (90%), H₂SO₄, 0°C | 5-Nitro-2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | 58% |
Decarboxylation
The carboxylic acid group at position 7 undergoes decarboxylation under thermal or acidic conditions:
-
Conditions : H₂O, 180°C, 3 hours or HCl (conc.), reflux.
-
Mechanism : Protonation of the carboxylate followed by CO₂ elimination.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Thermal Decarboxylation | H₂O, 180°C, 3 hours | 2-Ethyl-3H-imidazo[4,5-b]pyridine | 83% |
Salt Metathesis
The hydrochloride salt participates in ion-exchange reactions:
-
Reaction with AgNO₃ :
Esterification
The carboxylic acid reacts with alcohols to form esters:
-
Conditions : SOCl₂ (to generate acyl chloride), followed by ROH, pyridine.
-
Example : Reaction with methanol yields methyl 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | SOCl₂, CH₃OH, pyridine, 50°C | Methyl ester derivative | 89% |
Cyclization Reactions
The compound serves as a precursor for synthesizing larger heterocycles:
-
Reaction with diamines : Forms fused polycyclic systems under oxidative conditions .
-
Conditions : FeCl₃, EtOH, 80°C, 12 hours.
-
Interaction with Biological Targets
While not a classical chemical reaction, the compound interacts with enzymes and receptors via:
-
Hydrogen bonding : Carboxylic acid group binds to catalytic residues.
-
π-π stacking : Aromatic rings interact with hydrophobic pockets.
Comparative Reactivity of Derivatives
| Derivative | Key Reactivity Difference |
|---|---|
| 2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Enhanced electrophilic substitution due to ethyl group’s electron-donating effect |
| 6-Bromo analogue | Halogen-directed coupling reactions |
| Methyl ester derivative | Reduced hydrogen-bonding capacity |
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Several studies have indicated that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
-
Antimicrobial Properties
- The compound has also been tested for antimicrobial activity against various bacterial and fungal strains. Its efficacy as an antimicrobial agent makes it a candidate for further development in treating infections caused by resistant strains.
-
CNS Activity
- Research indicates potential applications in treating central nervous system disorders. The compound's ability to cross the blood-brain barrier may allow it to exert effects on neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Research
- A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Antimicrobial Efficacy
- In vitro studies have shown that this compound displays broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
-
CNS Pharmacology
- An exploratory study assessed the neuroprotective effects of the compound in animal models of neurodegenerative diseases. Results indicated that treatment with the compound led to improved cognitive function and reduced neuronal apoptosis in models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with various molecular targets. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of gastric acid secretion .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The ethyl-substituted derivative is distinguished from analogs by its substituent at the 2-position. Key comparisons include:
Notes:
- The ethyl group in the target compound likely improves metabolic stability compared to methyl analogs, a critical factor in drug design.
- Halogenated derivatives (e.g., chloro, bromo) are often used as intermediates in Suzuki-Miyaura couplings .
Pharmacological Relevance
- Target Compound: Potential applications in kinase inhibitors or GPCR modulators, inferred from its structural similarity to patented carboxamide derivatives .
- Methyl Analog : Used in the synthesis of N-(3-chloro-4-fluorophenyl)carboxamides, showing activity in preclinical cancer models .
- Piperidine-Modified Analogs : Derivatives like tert-butyl 2-((7-carbamoyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidine-1-carboxylate exhibit enhanced blood-brain barrier penetration, relevant to CNS drug development .
Commercial Availability and Purity
Halogenated analogs (e.g., 6-bromo) are typically sold at 95% purity for research use .
Biological Activity
2-Ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique imidazo[4,5-b]pyridine structure, which includes a carboxylic acid functional group at the 7-position and an ethyl substituent at the 2-position. Its molecular formula is with a molecular weight of approximately 227.65 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antiproliferative agent . Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further drug development . Its structural features enhance its interaction with biological targets, which is crucial for its pharmacological efficacy.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the imidazo ring allows for hydrogen bonding and π-π stacking interactions with target proteins, which may lead to inhibition of critical pathways in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Studies have shown that modifications to the imidazo ring and substituents can significantly influence the compound's potency and selectivity against various targets.
| Modification | Effect on Activity |
|---|---|
| Ethyl group at position 2 | Enhances lipophilicity and cellular uptake |
| Carboxylic acid at position 7 | Critical for interaction with target proteins |
| Variations in substituents | Can alter selectivity and potency against kinases |
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that analogs of this compound exhibited varying degrees of antiproliferative effects against different cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range .
- Kinase Inhibition : In vitro assays revealed that certain derivatives could effectively inhibit kinases associated with tumor growth. For instance, one derivative demonstrated an IC50 value of 0.5 μM against a specific kinase involved in breast cancer proliferation .
- In Vivo Efficacy : Preliminary animal studies indicated that selected derivatives displayed significant tumor reduction in xenograft models, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride, and what challenges arise during purification?
- Methodological Answer : A typical route involves condensation of diaminopyridine derivatives with ethyl-substituted carboxylic acids under acidic conditions, followed by cyclization. For example, describes using potassium permanganate to oxidize intermediates in aqueous sodium carbonate, followed by hot filtration and prep-HPLC purification. Challenges include managing side reactions (e.g., over-oxidation) and achieving high purity due to polar byproducts. Prep-HPLC with acidic mobile phases (e.g., 0.1% TFA) is critical for isolating the hydrochloride salt .
Q. How can structural characterization of this compound be optimized using crystallographic techniques?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. highlights that SHELX remains robust for small-molecule refinement, especially with high-resolution data. For imidazo[4,5-b]pyridines, hydrogen-bonding networks (e.g., between the carboxylic acid and chloride ions) should be prioritized during model building to resolve disorder .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : suggests kinase inhibition assays (e.g., GSK3β) as a starting point due to structural similarities to imidazo[4,5-b]pyridine-based inhibitors. Use fluorescence polarization assays with ATP-competitive probes and validate via IC50 determination. Include positive controls like SB-216763 for benchmarking .
Advanced Research Questions
Q. How can computational modeling (e.g., AM1) predict reactivity and regioselectivity during synthesis?
- Methodological Answer : The AM1 quantum mechanical model ( ) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the ethyl group’s electron-donating effect on the imidazo[4,5-b]pyridine core can be modeled to rationalize regioselective carboxylation at the 7-position. Compare computed activation energies for competing pathways .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures)?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Use variable-temperature NMR to assess dynamic processes (e.g., proton exchange). For the hydrochloride salt, confirm counterion placement via IR (e.g., COO⁻/HCl interactions) and compare with DFT-optimized structures .
Q. How can reaction yields be improved for large-scale synthesis while minimizing byproducts?
- Methodological Answer : highlights the use of coupling agents like HATU with DIPEA in DMF for amide bond formation, achieving >80% yields. For cyclization steps, optimize stoichiometry (e.g., 1.2 eq. of ethylating agent) and employ phase-transfer catalysis ( ). Monitor intermediates via LC-MS to quench reactions at >95% conversion .
Q. What analytical techniques are critical for stability studies under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use UPLC-PDA-MS to track degradation products (e.g., hydrolysis of the ethyl group or decarboxylation). Assign degradation pathways via HRMS and compare with synthetic reference standards ( methodology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
